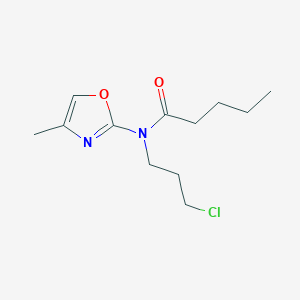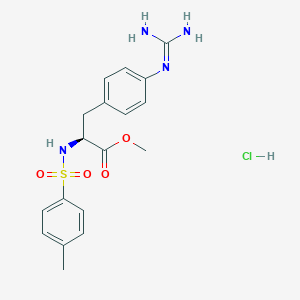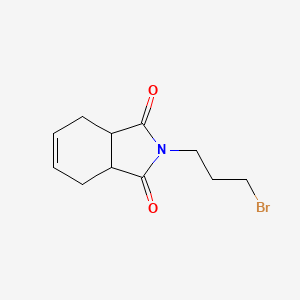![molecular formula C18H36N2O4 B14621897 Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl- CAS No. 58774-46-2](/img/structure/B14621897.png)
Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-]: is a complex organic compound characterized by its unique structure, which includes an acetamide group linked to an ethanediylbis(oxy) backbone with dipropyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] typically involves the reaction of acetamide derivatives with ethanediylbis(oxy) compounds under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions in reactors, where the reactants are combined under optimized conditions of temperature and pressure. The process may also include purification steps to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: This compound can also participate in reduction reactions, where it is reduced to form simpler compounds.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acetamide derivatives, while reduction may produce simpler amide compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure can mimic certain biological molecules, making it useful in biochemical assays.
Medicine: In medicine, Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] may have potential applications as a pharmaceutical intermediate. Its derivatives could be explored for therapeutic properties.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Acetamide, N,N’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[2-bromo-]
- Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate
- Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
Uniqueness: Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] is unique due to its specific acetamide and ethanediylbis(oxy) structure with dipropyl groups. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
58774-46-2 |
|---|---|
Molekularformel |
C18H36N2O4 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
2-[2-[2-(dipropylamino)-2-oxoethoxy]ethoxy]-N,N-dipropylacetamide |
InChI |
InChI=1S/C18H36N2O4/c1-5-9-19(10-6-2)17(21)15-23-13-14-24-16-18(22)20(11-7-3)12-8-4/h5-16H2,1-4H3 |
InChI-Schlüssel |
JKYQHRQZACALTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)COCCOCC(=O)N(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14621829.png)



![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)


![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)


![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)

